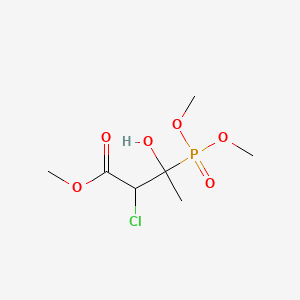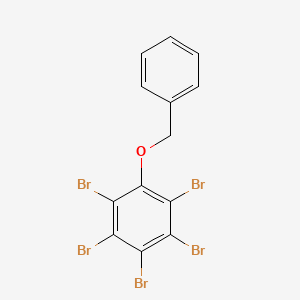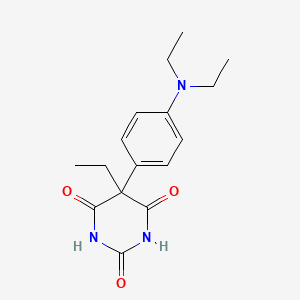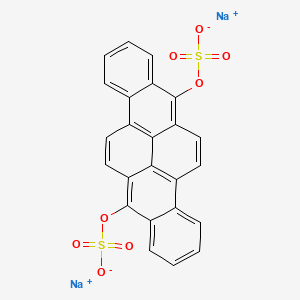
1,2,3,5-Tetra-methylcyclopentadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zirconium,trichloro[(1,2,3,4,5-h)-1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl]- is an organozirconium compound with the molecular formula C9H13Cl3Zr and a molecular weight of 318.78 g/mol. This compound is known for its moisture-sensitive white solid form and is used in various chemical applications due to its unique properties .
Méthodes De Préparation
The synthesis of Zirconium,trichloro[(1,2,3,4,5-h)-1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl]- typically involves the chlorination of zirconocene dichloride . The reaction conditions often include the use of basic ligands to form adducts, which help in dissolving the polymeric structure of the compound . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and stability of the compound.
Analyse Des Réactions Chimiques
Zirconium,trichloro[(1,2,3,4,5-h)-1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions to form different zirconium complexes.
Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other ligands.
Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents, and various ligands for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Zirconium,trichloro[(1,2,3,4,5-h)-1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl]- has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions due to its Lewis acidic behavior.
Biology: The compound’s unique properties make it useful in biological research, particularly in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of advanced materials, including metal-organic frameworks (MOFs) for efficient adsorption of organic dyes.
Mécanisme D'action
The mechanism by which Zirconium,trichloro[(1,2,3,4,5-h)-1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl]- exerts its effects involves its Lewis acidic behavior. The compound acts as a catalyst by coordinating with various substrates, facilitating chemical transformations. The molecular targets and pathways involved include interactions with organic molecules, leading to the formation of new chemical bonds .
Comparaison Avec Des Composés Similaires
Similar compounds to Zirconium,trichloro[(1,2,3,4,5-h)-1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl]- include:
(Cyclopentadienyl)zirconium trichloride: This compound has a similar structure but different reactivity and applications.
Zirconium(IV) oxydichloride octahydrate: Known for its use as a green Lewis acid catalyst.
Zirconium(IV) tetrachloride: Another zirconium compound with high catalytic performance in organic transformations.
The uniqueness of Zirconium,trichloro[(1,2,3,4,5-h)-1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl]- lies in its specific structure, which imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C9H14 |
|---|---|
Poids moléculaire |
122.21 g/mol |
Nom IUPAC |
1,2,3,5-tetramethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C9H14/c1-6-5-7(2)9(4)8(6)3/h5-6H,1-4H3 |
Clé InChI |
HIQTVHZKAQZJLI-UHFFFAOYSA-N |
SMILES canonique |
CC1C=C(C(=C1C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





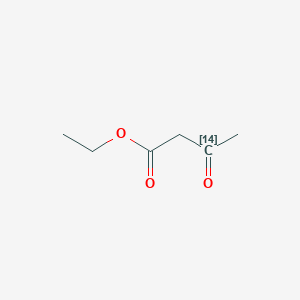
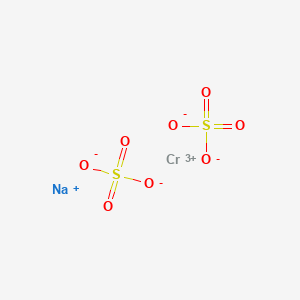
![N-(4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-yl)ethanesulfonamide](/img/structure/B13732237.png)
